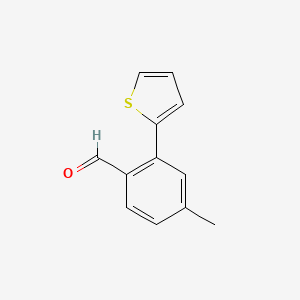

4-Methyl-2-(thiophen-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWIKNVPRXORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Preparation

- Mix titanium tetrachloride (TiCl4) and zirconium oxychloride octahydrate (ZrOCl2·8H2O) in a molar ratio of Zr:Ti ranging from 5:1 to 50:1 (preferably 10:1 to 20:1).

- Add ammonia water dropwise to precipitate a mixed hydroxide.

- Age the precipitate at room temperature, filter, and wash repeatedly.

- Impregnate the solid with ammonium metavanadate (NH4VO3) and ammonium sulfate ((NH4)2SO4) solutions.

- Dry and calcine the solid at 450–550 °C for 2.5–3.5 hours to obtain the SZTA catalyst.

Carbonylation Reaction

- In a stainless steel autoclave lined with polytetrafluoroethylene, combine the SZTA catalyst (e.g., 2 g) and the thioanisole derivative (e.g., 0.1 mol).

- Heat the mixture to 70–90 °C (optimally 80 °C).

- Introduce carbon monoxide (CO) to raise the pressure to 0.5–5 MPa (preferably around 3 MPa).

- Maintain the reaction for 3–8 hours (commonly 5 hours).

- After reaction completion, filter the mixture to remove the catalyst.

- Cool the filtrate to room temperature and hydrolyze by adding water (40–60 mL) with stirring for 25–35 minutes.

- Isolate the solid 4-methylthiobenzaldehyde by filtration and drying.

Reaction Yield and Efficiency

- Typical yields reported are approximately 55–87% depending on exact conditions.

- For example, under optimized conditions (80 °C, 3 MPa CO, 5 h), the yield can reach 87.3% with 13.3 g product obtained from 0.1 mol thioanisole.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst SZTA composition | Zr:Ti = 5:1 to 50:1 | Optimal 10:1 to 20:1 |

| Catalyst calcination temp | 450–550 °C | 2.5–3.5 h |

| Reaction temperature | 70–90 °C | Preferably 80 °C |

| CO pressure | 0.5–5 MPa | Preferably 3 MPa |

| Reaction time | 3–8 h | Typically 5 h |

| Hydrolysis water volume | 40–60 mL | Stirring for 25–35 min |

| Product yield | 55–87% | Depends on conditions |

Cross-Coupling Methods for Thiophene Substitution

For introducing the thiophene ring at the 2-position of the benzaldehyde, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are commonly employed.

General Procedure

- Start with 2-bromobenzaldehyde or 2-halobenzaldehyde derivatives.

- Use 2-thiopheneboronic acid or its derivatives as the coupling partner.

- Employ Pd(OAc)2 or Pd(PPh3)4 as the catalyst.

- Use bases such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or toluene.

- Conduct the reaction under inert atmosphere (nitrogen or argon) at elevated temperatures (e.g., 80–120 °C) for several hours (12–24 h).

- Purify the product by extraction and chromatography.

Example Data from Related Thiophene Couplings

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-bromobenzaldehyde + 2-thiopheneboronic acid | Pd catalyst, K2CO3, DMF, 100 °C, 14 h | 70–85 | Typical Suzuki coupling |

| 4-methyl-2-bromobenzaldehyde + 2-thiopheneboronic acid | Pd catalyst, K2CO3, toluene, reflux, 16 h | 65–80 | Methyl substituent present |

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic carbonylation with SZTA catalyst | Uses thioanisole derivatives and CO under pressure, solid acid catalyst | High yield (up to 87%), scalable | Requires high pressure CO, catalyst preparation complexity |

| Pd-catalyzed cross-coupling (Suzuki) | Coupling of halobenzaldehydes with thiophene boronic acids | Versatile, mild conditions, regioselective | Requires expensive Pd catalyst, longer reaction times |

| Other methods (less reported) | Friedel-Crafts formylation, direct substitution | Simpler setup | Low yield, poor selectivity |

Research Findings and Notes

- The SZTA catalyst system (SO4^2-/ZrO2-TiO2-V2O5) exhibits strong solid acid properties, enhancing the carbonylation efficiency of thioanisole to aldehydes with good selectivity and yield.

- Catalyst composition and calcination temperature critically affect activity and stability.

- Reaction parameters such as CO pressure and temperature must be optimized to balance conversion and selectivity.

- Cross-coupling methods provide a complementary approach, especially for introducing heteroaromatic rings like thiophene, with good control over substitution patterns.

- Purification typically involves filtration, hydrolysis, and chromatographic methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-2-(thiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiophen-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. Its effects are mediated through the modification of specific proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 4-Methyl-2-(thiophen-2-yl)benzaldehyde and Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 4-Methyl-2-(trifluoromethyl)benzaldehyde enhances electrophilicity but reduces π-conjugation compared to the thiophen-2-yl group in the target compound, impacting reactivity in nucleophilic additions.

- Bioactivity : Thiophene-containing derivatives (e.g., this compound, Z-3-(benzo[b]thiophen-2-yl)acrylonitriles) exhibit superior anticancer activity due to enhanced π-π stacking and EGFR kinase inhibition .

- Functional Group Diversity: The benzimidazole sulfanyl derivative shows broader antimicrobial activity, whereas acrylonitrile analogues achieve sub-nanomolar potency by mimicking combretastatin’s tubulin-binding motif.

Key Observations :

- The target compound’s synthesis employs a one-pot, three-component reaction, offering scalability but requiring stringent control of glacial acetic acid and ammonium acetate conditions .

- Benzimidazole sulfanyl derivatives achieve higher yields due to straightforward nucleophilic aromatic substitution, while acrylonitriles necessitate precise stoichiometry for stereoselective Knoevenagel reactions.

Pharmacological and Physicochemical Properties

Key Observations :

- Potency : Acrylonitrile derivatives exhibit 1000-fold greater potency than the target compound due to improved membrane permeability and resistance to P-gp efflux.

- Target Specificity : The target compound’s aldehyde group facilitates covalent binding to EGFR’s cysteine residues, while acrylonitriles disrupt microtubule dynamics.

- Solubility: The benzimidazole sulfanyl derivative demonstrates superior solubility in ethanol, making it more suitable for oral formulations.

Biological Activity

4-Methyl-2-(thiophen-2-yl)benzaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered attention in recent years for its diverse biological activities. This article aims to synthesize current research findings, explore its mechanisms of action, and discuss its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methyl group and a thiophene ring, contributing to its unique properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound against various pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacteria | ||

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Fungi | ||

| Candida albicans | 16 µg/mL |

These findings suggest that the compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Antioxidant Activity

The compound has also demonstrated potent antioxidant activity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) showed that this compound effectively scavenges free radicals.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 25 | |

| ABTS | 30 |

The antioxidant capacity is attributed to the electron-donating ability of the thiophene moiety, which stabilizes free radicals.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Free Radical Scavenging : The presence of the thiophene ring enhances the ability to donate electrons, neutralizing free radicals effectively.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by antibiotic-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load within three days of treatment.

Case Study 2: Antioxidant Potential in Neuroprotection

A research project focused on neuroprotective effects demonstrated that administration of this compound in a rodent model of oxidative stress resulted in improved cognitive function and reduced neuronal damage, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are effective for preparing 4-Methyl-2-(thiophen-2-yl)benzaldehyde, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling thiophene derivatives with substituted benzaldehydes. For example, a formylation reaction using paraformaldehyde with a catalyst (e.g., MgCl₂) in THF under reflux can introduce the aldehyde group . To incorporate the thiophene moiety, Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation may be employed. Optimization should focus on:

- Catalyst selection : Palladium catalysts for coupling reactions (e.g., Pd(PPh₃)₄) to enhance yield .

- Solvent and temperature : Polar aprotic solvents (DMF, THF) at 60–100°C improve solubility and reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Advanced: How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:

DFT calculations can model:

- Electron distribution : Identify electron-rich regions (e.g., thiophene sulfur and aldehyde oxygen) for nucleophilic/electrophilic attack .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior and charge-transfer interactions in biological systems .

- Non-covalent interactions : Analyze CH-π or hydrogen bonding (e.g., aldehyde H with aromatic π-systems), critical for crystallography and supramolecular assembly .

Methodology : Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate with experimental data (e.g., XRD bond lengths) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; aldehyde proton at δ ~9.8 ppm) .

- IR : Aldehyde C=O stretch at ~1700 cm⁻¹; thiophene C-S vibrations at 600–800 cm⁻¹ .

- XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, CH-π) for polymorphism studies .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 203.26) .

Advanced: How does the thiophene substituent influence biological activity, and what experimental assays validate these effects?

Answer:

The thiophene ring enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5 predicted via computational models) .

- Target binding : π-Stacking with aromatic residues in enzymes (e.g., kinases) or receptors .

Validation assays : - Enzyme inhibition : Kinase activity assays (e.g., CDK1/GSK3β) with IC₅₀ determination .

- Cellular uptake : Fluorescence tagging or radiolabeling to track intracellular localization .

- SAR studies : Compare analogs (e.g., replacing thiophene with furan) to isolate substituent effects .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Purity differences : Validate compound purity via HPLC (>95%) and control for byproducts .

- Assay conditions : Standardize protocols (e.g., cell line, incubation time) across studies .

- Solvent effects : Use DMSO at <0.1% to avoid cytotoxicity artifacts .

Statistical approach : Meta-analysis of published data with funnel plots to assess bias .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

- Storage : Under inert gas (N₂) at 4°C to prevent oxidation .

Advanced: What strategies optimize the compound’s stability in solution for long-term studies?

Answer:

- Solvent choice : Use anhydrous DMF or THF to minimize hydrolysis .

- Additives : Antioxidants (e.g., BHT) at 0.01% w/v to prevent aldehyde oxidation .

- Temperature : Store solutions at –20°C; avoid freeze-thaw cycles .

- Monitoring : Regular NMR/HPLC checks for degradation (e.g., formation of carboxylic acid) .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.